molecular formula C12H10Cl2N2S2 B597552 5,5'-Disulfanediylbis(2-chloroaniline) CAS No. 1349338-07-3

5,5'-Disulfanediylbis(2-chloroaniline)

Cat. No.: B597552
CAS No.: 1349338-07-3
M. Wt: 317.246
InChI Key: NJYNNWAPVXBAQD-UHFFFAOYSA-N
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Description

5,5’-Disulfanediylbis(2-chloroaniline) is a chemical compound with the molecular formula C12H10Cl2N2S2 and a molecular weight of 317.26 g/mol . This compound is characterized by the presence of two chlorine atoms and two sulfur atoms, which are linked through a disulfide bond. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Disulfanediylbis(2-chloroaniline) typically involves the reaction of 2-chloroaniline with sulfur-containing reagents under controlled conditions. One common method involves the oxidation of 2-chloroaniline in the presence of sulfur to form the disulfide bond . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the disulfide linkage.

Industrial Production Methods

In industrial settings, the production of 5,5’-Disulfanediylbis(2-chloroaniline) is carried out in large-scale reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5,5’-Disulfanediylbis(2-chloroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5’-Disulfanediylbis(2-chloroaniline) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying disulfide bond formation and cleavage.

    Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting disulfide bonds in proteins.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of 5,5’-Disulfanediylbis(2-chloroaniline) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter the protein’s structure and function. This property is particularly useful in studying redox biology and developing therapeutic agents that target disulfide bonds in proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: A precursor in the synthesis of 5,5’-Disulfanediylbis(2-chloroaniline).

    4,4’-Disulfanediylbis(2-chloroaniline): A similar compound with a different substitution pattern on the aromatic ring.

    Bis(2-chloroaniline) disulfide: Another disulfide-linked compound with similar properties.

Uniqueness

5,5’-Disulfanediylbis(2-chloroaniline) is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct reactivity and properties compared to other disulfide-linked aniline derivatives. Its ability to form and cleave disulfide bonds makes it particularly valuable in research focused on redox biology and protein chemistry .

Properties

IUPAC Name

5-[(3-amino-4-chlorophenyl)disulfanyl]-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2S2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYNNWAPVXBAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855910
Record name 3,3'-Disulfanediylbis(6-chloroaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349338-07-3
Record name 3,3'-Disulfanediylbis(6-chloroaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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